molecular formula C24H26ClN3O3 B2697445 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877647-51-3

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Cat. No.: B2697445
CAS No.: 877647-51-3
M. Wt: 439.94
InChI Key: IJNWOJZBCXTBIC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.

    Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under reductive amination conditions.

    Formation of the Benzamide Core: The final step is the coupling of the furan-piperazine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chloro group on the benzamide can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the intermediate compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It can be used in the study of receptor binding and enzyme inhibition, providing insights into its potential as a therapeutic agent.

Medicine

In medicine, 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for treating certain diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(furan-2-yl)-2-[4-(phenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but lacks the methoxy group on the phenyl ring.

    4-chloro-N-[2-(thiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring and the furan ring in the structure of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide distinguishes it from other similar compounds. These functional groups may enhance its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-30-21-10-8-20(9-11-21)27-12-14-28(15-13-27)22(23-3-2-16-31-23)17-26-24(29)18-4-6-19(25)7-5-18/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNWOJZBCXTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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